molecular formula C13H11NO2S B057400 2-(Benzylthio)nicotinic acid CAS No. 112811-90-2

2-(Benzylthio)nicotinic acid

Cat. No. B057400
CAS RN: 112811-90-2
M. Wt: 245.3 g/mol
InChI Key: OJNZDGDYAXCHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-(Benzylthio)nicotinic acid" involves starting materials such as 2-chloronicotinic acid, which can undergo sulfhydrylation by thiourea, followed by reaction with benzyl chloride to produce thiobenzyl nicotinic acids (Pan Wei, 2012). This method highlights a pathway that might be adapted for synthesizing "2-(Benzylthio)nicotinic acid".

Molecular Structure Analysis

Research on similar molecules, such as 2-(methylthio)nicotinic acid, utilized DFT calculations and spectroscopic methods to analyze molecular structures, vibrational and electronic properties (H. Gökce & S. Bahçelī, 2013). Such studies provide a foundation for understanding the molecular structure and electronic characteristics of "2-(Benzylthio)nicotinic acid".

Chemical Reactions and Properties

Although specific chemical reactions of "2-(Benzylthio)nicotinic acid" are not directly documented, related compounds have been explored for their reactivity and potential applications. For example, nicotinic acid derivatives have shown to be key intermediates in synthesizing various bioactive molecules, indicating a broad reactivity profile that could be applicable to "2-(Benzylthio)nicotinic acid" as well (L. Kiss, Humberto S. Ferreira, & D. Learmonth, 2008).

Physical Properties Analysis

The physical properties of compounds similar to "2-(Benzylthio)nicotinic acid" can be inferred from studies on nicotinic acid and its derivatives. For instance, crystal packing and crystallization behavior from the melt of nicotinic acid derivatives have been investigated, providing insights into their stability, melting points, and solubility (Arjun Kalra, Mingtao Zhang, S. Parkin, & Tonglei Li, 2017).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and potential for forming hydrogen bonds or complexation with metals, can be examined through studies on similar molecules. The interaction of nicotinic acid derivatives with metals and their role in forming coordination complexes suggest that "2-(Benzylthio)nicotinic acid" could also exhibit interesting chemical properties relevant to material science and catalysis (M. Goni, Naomi P. Ndahi, Hassan B. Yesufu, Shettima A. Kyari, & Fatima Y. Usman, 2022).

Scientific Research Applications

  • Receptors and Mechanisms of Nicotinic Acid :

    • Nicotinic acid, a B complex vitamin, has been used as a lipid-lowering drug for decades. It decreases lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. The anti-lipolytic effect is mediated through the Gi-protein-coupled receptors PUMA-G and HM74 in adipocytes, leading to decreased cyclic adenosine monophosphate (cAMP) levels (Tunaru et al., 2003).
    • Another study identified HM74 as a low affinity receptor for nicotinic acid, and HM74A as a high affinity receptor. These receptors may contribute to the drug's effects on dyslipidemia (Wise et al., 2003).
  • Industrial Production and Applications :

    • Nicotinic acid is industrially produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. New ecological methods for its production are being explored, focusing on green chemistry and environmental impact reduction (Lisicki, Nowak, & Orlińska, 2022).
  • Herbicidal Activity and Structure-Activity Relationships :

    • N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited herbicidal activity. The structure-activity relationships of these derivatives were studied to develop new herbicides against monocotyledonous weeds (Yu et al., 2021).
  • Antioxidation and Vasorelaxation Properties :

    • Thionicotinic acid analogs, including 2-(1-adamantylthio)nicotinic acid, demonstrated antioxidative and vasorelaxant properties. These analogs could be further developed as therapeutics (Prachayasittikul et al., 2010).
  • Antiatherosclerotic Effects and Flushing Response :

    • Nicotinic acid's antiatherosclerotic effects are mediated through the GPR109A receptor expressed in immune cells, independent of its lipid-modifying effects. It inhibits macrophage recruitment and promotes cholesterol efflux (Lukasova et al., 2011).
    • GPR109A also mediates the flushing response induced by nicotinic acid, involving prostaglandin D2 and E2 release from immune cells (Benyó et al., 2005).
  • Antineoplastic Activities :

    • Various 6-substituted nicotinamides and nicotinic acids, including derivatives with benzylthio groups, have been studied for antineoplastic activities against certain cancers (Ross, 1967).

Safety And Hazards

The compound is classified under the GHS07 hazard category. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-benzylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNZDGDYAXCHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888858
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)nicotinic acid

CAS RN

112811-90-2
Record name 2-[(Phenylmethyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-((phenylmethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a stirred suspension of 96.37 gm potassium carbonate in 700 gm dimethyl sulphoxide, 100 gm 2-chloro nicotinic acid was charged. A solution of 82.38 gm benzyl mercaptan in 300 gm dimethyl sulphoxide was added in a period of two hours maintaining reaction temperature 80-90 deg. c. The temperature of the reaction was raised up to 140 deg. c. and then maintained for another three hours. 500 gm water was added after completion of the reaction and solvent recovery. Product precipitation achieved by lowering the pH of the reaction mass by using dilute HCl. Product 2-(Phenyl methyl thio)-3-pyridine carboxylic acid precipitated completely till pH 4.5. After filtration and washing, cake was dried to get 75.5 gm white to off white solid product 2-(Phenyl methyl thio)-3-pyridine carboxylic acid with 49.07% yield (Assay by HPLC 99.16%).
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500 g
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Synthesis routes and methods II

Procedure details

200 parts 2-mercaptonicotinic acid, 970 parts of water, 215 parts of 50% NaOH, and 164 parts of benzyl chloride were combined and the resulting solution was refluxed for 2 hours. After dilution with 2580 parts of water, the solution was acidified with 207 parts of 36% HCl. The resulting slurry was cooled and filtered. The wet cake was washed with water and dried to give 307 parts (97.1%) of 2-(phenylmethylthio)-3-pyridinecarboxylic acid, m.p. 190°-193° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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